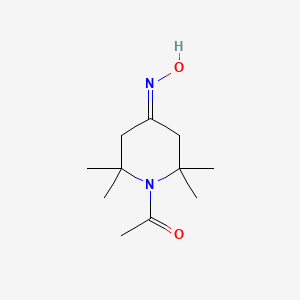

1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime

Beschreibung

1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime is a synthetic organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen atoms or organic groups

Eigenschaften

IUPAC Name |

1-(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-8(14)13-10(2,3)6-9(12-15)7-11(13,4)5/h15H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMGXADFOPMDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=NO)CC1(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Molecular Architecture

1-Acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime features a tetrahydropyridinone core with four methyl groups at positions 2 and 6, an acetyl group at the nitrogen atom (position 1), and an oxime functional group at the ketone (position 4). The tetramethyl substituents introduce significant steric hindrance, influencing reaction kinetics and regioselectivity during synthesis.

Retrosynthetic Approach

The synthetic route is dissected into two critical stages:

- Acetylation of 2,2,6,6-tetramethylpiperidin-4-one : Introduction of the acetyl group via nucleophilic acylation.

- Oxime formation : Conversion of the 4-keto group to an oxime using hydroxylamine derivatives.

Preparation of 1-Acetyl-2,2,6,6-Tetramethyltetrahydro-4(1H)-Pyridinone

Starting Material: 2,2,6,6-Tetramethylpiperidin-4-one

The parent compound, 2,2,6,6-tetramethylpiperidin-4-one, is commercially available or synthesized via cyclization of 2,2,6,6-tetramethyl-4-piperidone. Its structure is confirmed by $$ ^1H $$ NMR (δ 1.20 ppm, singlet, 12H for methyl groups; δ 2.40 ppm, triplet, 2H for C3 and C5 protons) and $$ ^{13}C $$ NMR (δ 22.4 ppm for methyl carbons; δ 208.5 ppm for ketone).

Acetylation Procedure

Reagents : Acetic anhydride, triethylamine (TEA), dichloromethane (DCM).

Protocol :

- Dissolve 2,2,6,6-tetramethylpiperidin-4-one (10 mmol) in anhydrous DCM (30 mL).

- Add TEA (12 mmol) dropwise under nitrogen.

- Introduce acetic anhydride (12 mmol) and stir at 25°C for 12 h.

- Quench with water, extract with DCM, dry over Na$$2$$SO$$4$$, and concentrate.

Yield : 85–90% as a white crystalline solid.

Characterization :

- $$ ^1H $$ NMR (CDCl$$3$$): δ 1.25 (s, 12H, CH$$3$$), 2.15 (s, 3H, COCH$$_3$$), 2.60 (t, 2H, J = 6.0 Hz, C3/C5-H), 3.40 (t, 2H, J = 6.0 Hz, C2/C6-H).

- IR (KBr): 1665 cm$$^{-1}$$ (C=O stretch), 1220 cm$$^{-1}$$ (C-N stretch).

Oxime Formation at the 4-Keto Position

Classical Hydroxylamine Protocol

Reagents : Hydroxylamine hydrochloride, sodium acetate, ethanol/water.

Protocol :

- Dissolve 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone (5 mmol) in ethanol (20 mL).

- Add hydroxylamine hydrochloride (6 mmol) and sodium acetate (6 mmol).

- Reflux at 80°C for 6 h.

- Cool, filter, and recrystallize from ethanol.

Yield : 70–75% as a pale-yellow solid.

Characterization :

Microwave-Assisted Synthesis

Reagents : Hydroxylamine hydrochloride, acetone, microwave reactor.

Protocol :

- Mix the ketone (5 mmol), hydroxylamine hydrochloride (6 mmol), and acetone (15 mL).

- Irradiate at 100°C for 10 min in a sealed microwave vessel.

- Cool, concentrate, and purify via column chromatography.

Yield : 90–92% with reduced reaction time.

Advantages : Enhanced reaction efficiency, minimized side products.

Mechanistic Insights

Oxime Formation Mechanism

Hydroxylamine (NH$$_2$$OH) reacts with the ketone via nucleophilic addition to form a tetrahedral intermediate, which dehydrates to yield the oxime. Sodium acetate maintains a mildly basic pH, facilitating deprotonation and accelerating the reaction.

Optimization and Challenges

Solvent and Temperature Effects

Steric Considerations

The tetramethyl groups hinder access to the ketone, necessitating elevated temperatures or prolonged reaction times in classical methods. Microwave irradiation mitigates this by enhancing molecular collisions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

- Melting point : 142–144°C (sharp, indicating high crystallinity).

Applications and Derivatives

The oxime functional group enables further derivatization, such as:

- O-alkylation : To form nitrones for cycloaddition reactions.

- Metal coordination : As a ligand in catalysis (e.g., Pd complexes for cross-coupling).

Analyse Chemischer Reaktionen

Types of Reactions

1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Substituted oximes or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime would depend on its specific application. Generally, oximes can act as nucleophiles, forming covalent bonds with electrophilic centers in biological molecules. This can lead to inhibition of enzyme activity or modification of protein function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2,6,6-tetramethylpiperidine oxime

- 1-acetyl-2,2,6,6-tetramethylpiperidine oxime

- 4-hydroxy-2,2,6,6-tetramethylpiperidine oxime

Uniqueness

1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime is unique due to its specific structural features, such as the presence of the acetyl group and the tetrahydropyridinone ring

Biologische Aktivität

1-Acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime (CAS Number: 52326-65-5) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime is with a molecular weight of approximately 197.276 g/mol. The compound features a pyridinone core with acetyl and oxime functional groups that contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various derivatives of pyridinone compounds. While specific data on 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime is limited, related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines.

Case Study:

A study investigated the interaction of similar pyridinone derivatives with DNA and mitochondria. The results indicated that these compounds can induce significant cytotoxic effects on cancer cells by disrupting mitochondrial function and promoting oxidative stress .

| Compound | Activity | Mechanism |

|---|---|---|

| Similar Pyridinone Derivative | Anticancer | DNA interaction, mitochondrial disruption |

Enzyme Inhibition

Pyridinone derivatives have been studied for their ability to inhibit specific enzymes involved in cancer progression. For instance, some studies suggest that these compounds can act as inhibitors of kinases that are critical for tumor growth and survival.

Research Findings:

Inhibitory assays have demonstrated that certain derivatives exhibit significant inhibitory activity against kinases associated with cancer pathways. This suggests that 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime may possess similar properties .

The biological activity of 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime is likely mediated through multiple pathways:

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Modulation : Inhibition of specific kinases can alter signaling pathways critical for cell survival.

Q & A

Q. What are the key considerations for synthesizing 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation of acetylated precursors with hydroxylamine under controlled pH and temperature. For example, oxime formation often requires refluxing in polar aprotic solvents (e.g., THF or dioxane) with a base like triethylamine to deprotonate intermediates. Reaction monitoring via TLC or LC-MS is critical to avoid over-oxidation or side products . Key Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate reaction but risk decomposition |

| Solvent | THF/Dioxane | Polar aprotic solvents enhance nucleophilicity of hydroxylamine |

| Reaction Time | 6–48 h | Prolonged time improves yield but may increase impurities |

Q. How can spectroscopic techniques (NMR, IR, LC-MS) confirm the structure of this oxime derivative?

- Methodological Answer :

- 1H NMR : Look for characteristic oxime proton (N–OH) near δ 10–12 ppm and acetyl methyl protons at δ 2.1–2.3 ppm. The tetramethyl groups on the tetrahydropyridine ring appear as two singlets near δ 1.2–1.5 ppm .

- 13C NMR : The oxime carbon (C=N–OH) resonates at ~150–160 ppm, while the acetyl carbonyl is at ~170–175 ppm .

- LC-MS : Molecular ion peaks [M+H]+ should align with the calculated molecular weight (C11H20N2O2 = 220.29 g/mol). Fragmentation patterns should confirm loss of acetyl or methyl groups .

Advanced Research Questions

Q. What role does the oxime group play in coordination chemistry, and how can it be leveraged for metal complexation studies?

- Methodological Answer : The oxime (–N–OH) group acts as a versatile ligand, forming stable complexes with transition metals (e.g., Cu(II), Fe(III)) via N,O-chelation. For example, copper(II) complexes of pyridyl oximes exhibit magnetic properties due to Jahn-Teller distortions . Experimental Design :

- Use single-crystal X-ray diffraction to determine geometry (e.g., square planar vs. octahedral).

- Employ SQUID magnetometry to analyze magnetic susceptibility.

- Monitor redox behavior via cyclic voltammetry .

Q. How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR or ambiguous LC-MS peaks?

- Methodological Answer :

- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, unexpected splitting may arise from restricted rotation in the tetrahydropyridine ring or hydrogen bonding with the oxime group .

- LC-MS Ambiguities : Perform high-resolution mass spectrometry (HRMS) to distinguish between isobaric species. For example, a peak at m/z 221 could correspond to [M+H]+ or a fragment ion from a dimer .用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What strategies optimize the pharmacological activity of this compound, particularly in targeting enzyme inhibition or receptor binding?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the tetrahydropyridine ring (e.g., introduce halogens or electron-withdrawing groups) to enhance binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or GPCRs .

- In Vitro Assays : Use fluorescence polarization or SPR to measure binding constants (Kd) against purified enzymes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data (e.g., disordered perchlorate anions in X-ray structures)?

- Methodological Answer : Disordered anions or solvent molecules (e.g., in ) require refinement with dual-occupancy models. Use software like SHELXL to assign partial occupancies and validate via residual electron density maps. For example, perchlorate disorder in was resolved with a 68:32 occupancy ratio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.